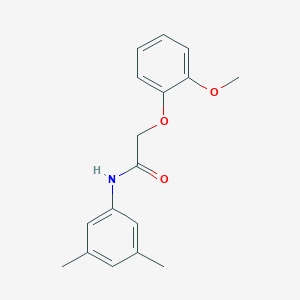![molecular formula C16H15BrN2O3 B259088 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a potent inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been extensively studied for its potential applications in cancer treatment.
Mechanism of Action
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 inhibits several protein kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit RAF kinase by binding to the ATP-binding site and preventing the activation of the MAPK/ERK signaling pathway. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-β by preventing the activation of the downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in cancer and other diseases. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential direction is the development of new analogs of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 with improved potency and selectivity for specific kinases. Another direction is the investigation of the role of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored. Finally, the development of new methods for the delivery of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 to tumors and other disease sites may also be an area of future research.
Synthesis Methods
The synthesis of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves several steps, starting from 4-bromo-3-methylphenol. The first step is the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the aromatic ring with N-bromosuccinimide (NBS) to obtain 4-bromo-3-methylphenyl TBDMS ether. The next step involves the acylation of the protected phenol with 4-(dimethylamino)pyridine (DMAP) and acetyl chloride to obtain 4-bromo-3-methylphenyl TBDMS ether acetate. The final step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) and the coupling of the resulting phenol with 4-aminobenzoyl chloride to obtain 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006.
Scientific Research Applications
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to inhibit VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of these kinases by 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 can lead to the inhibition of tumor growth and angiogenesis.
properties
Product Name |
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide |
|---|---|
Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
4-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-8-13(6-7-14(10)17)22-9-15(20)19-12-4-2-11(3-5-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
ZYERMKXMKAKYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)